2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol
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Overview
Description
2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol is a chemical compound that features a furan ring substituted with a 4-chlorophenyl group and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with 4-Chlorophenyl Group: The furan ring is then substituted with a 4-chlorophenyl group using electrophilic aromatic substitution reactions.
Introduction of Aminoethanol Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Fluorophenyl)amino)(furan-2-yl)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol is unique due to its specific structural features, such as the combination of a furan ring with a 4-chlorophenyl group and an aminoethanol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14ClNO2 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)furan-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C13H14ClNO2/c14-11-3-1-10(2-4-11)13-6-5-12(17-13)9-15-7-8-16/h1-6,15-16H,7-9H2 |
InChI Key |
FYPXNLWUCNCFAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCO)Cl |
Origin of Product |
United States |
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